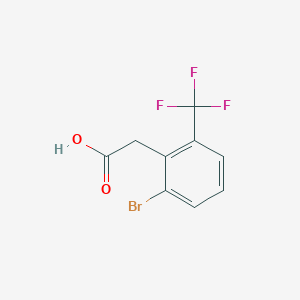

2-Bromo-6-(trifluoromethyl)phenylacetic acid

Description

Structural Data Table

Historical Development in Organofluorine Chemistry

The synthesis of organofluorine compounds began in the 19th century, with Alexander Borodin’s 1862 halogen-exchange reaction marking an early milestone. However, the trifluoromethyl group’s incorporation into aromatic systems gained traction in the 1930s, driven by Swarts’ work on SbF₃-mediated fluorination. The development of trifluoromethylation methods, such as the McLoughlin-Thrower reaction (1968) and copper-mediated couplings, enabled precise installation of -CF₃ groups.

This compound represents a modern iteration of these advances. Its synthesis likely involves:

- Diazotization of a substituted aniline precursor, followed by bromine introduction.

- Hydrolysis of intermediate trichloroethyl derivatives to yield the acetic acid moiety.

- Halogen exchange or cross-coupling reactions to position the -CF₃ group.

The compound’s design benefits from decades of research into stabilizing fluorinated intermediates and optimizing reaction conditions to avoid side reactions.

Significance of Halogen-Trifluoromethyl Synergy in Aromatic Systems

The coexistence of bromine and trifluoromethyl groups on the benzene ring creates a unique electronic and steric profile:

Electronic Effects

- Trifluoromethyl (-CF₃): A strong -I (inductive) effect withdraws electron density, polarizing the ring and enhancing electrophilic substitution reactivity at meta/para positions.

- Bromine (-Br): Exhibits a weaker -I effect but contributes +M (mesomeric) electron donation via resonance, directing further substitutions ortho/para to itself.

Steric and Reactivity Implications

- The ortho positioning of -Br and -CF₃ creates steric hindrance, limiting rotational freedom and favoring specific conformations in synthetic intermediates.

- The acetic acid group (-CH₂COOH) enhances solubility in polar solvents and facilitates salt formation, making the compound a versatile building block for pharmaceuticals.

Comparative Substituent Effects Table

| Substituent | Electronic Effect | Steric Demand | Common Applications |

|---|---|---|---|

| -CF₃ | Strong -I | Moderate | Drug design, agrochemicals |

| -Br | Moderate -I/+M | High | Cross-coupling reactions |

| -COOH | -I/-M (acidic) | Low | Solubility enhancement |

This synergy enables applications in:

Properties

IUPAC Name |

2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWIVMIRRKTEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Bromo-6-(trifluoromethyl)phenylacetic acid typically involves:

- Starting from 2-bromo-6-(trifluoromethyl) substituted aromatic compounds (often pyridine or benzene derivatives).

- Functionalization of the aromatic ring to introduce the acetic acid side chain.

- Use of organometallic intermediates (e.g., lithiation) or coupling reactions.

- Hydrolysis or oxidation steps to convert intermediates into the target phenylacetic acid.

Preparation via Organolithium Intermediate and Formylation Followed by Reduction and Hydrolysis

One established approach involves the lithiation of 2-bromo-6-(trifluoromethyl)pyridine followed by formylation and subsequent reduction and hydrolysis steps:

| Step | Procedure | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Lithiation of 2-bromo-6-(trifluoromethyl)pyridine | Addition of n-butyllithium at -78°C in toluene, stirred 10 min | - | Generates organolithium intermediate |

| 2 | Formylation with N,N-dimethylformamide (DMF) | Dropwise addition of DMF at -78°C, stirred 10 min | - | Forms aldehyde intermediate |

| 3 | Reduction of aldehyde to alcohol | Sodium borohydride in methanol, room temperature, 1 h | Crude (1.7 g from 2 g starting material) | Alcohol intermediate formed |

| 4 | Hydrolysis and workup | Aqueous ammonium chloride, extraction with ethyl acetate | - | Prepares for further oxidation to acid |

This sequence yields (6-trifluoromethylpyridin-2-yl)methanol as an intermediate, which can be further oxidized to the corresponding acetic acid derivative.

Suzuki Coupling and Hydrolysis Route

Another method involves Suzuki coupling of substituted aryl bromides with alpha-bromo ethyl acetate followed by hydrolysis:

| Step | Procedure | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Miyaura borylation of aryl bromide | Pd catalyst, base, solvent; converts aryl bromide to boronic ester | - | Prepares coupling partner |

| 2 | Suzuki coupling with alpha-bromo ethyl acetate | Pd catalyst, base, suitable solvent | - | Forms aryl ethyl acetate derivative |

| 3 | Hydrolysis of ester to acetic acid | Lithium hydroxide in aqueous medium | - | Yields aryl acetic acid derivatives |

This method is versatile for preparing various substituted aryl acetic acids including this compound, with the benefit of mild conditions and good functional group tolerance.

Alkylation of 2-Bromo-6-(trifluoromethyl)pyridine with Hydroxyacetate Esters

A direct alkylation approach uses 2-bromo-6-(trifluoromethyl)pyridine reacted with tert-butyl 2-hydroxyacetate in the presence of potassium tert-butoxide:

| Step | Procedure | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Deprotonation of tert-butyl 2-hydroxyacetate | Potassium tert-butoxide in tetrahydrofuran (THF), ambient temperature | - | Generates alkoxide nucleophile |

| 2 | Nucleophilic substitution with 2-bromo-6-(trifluoromethyl)pyridine | Slow addition, stirring at ambient temperature for 1 h | 100% (1.23 g from 1.0 g pyridine) | Efficient formation of ester intermediate |

| 3 | Subsequent hydrolysis | Standard acidic or basic hydrolysis to convert ester to acid | - | Final conversion to phenylacetic acid |

This method is notable for its high yield and mild reaction conditions without requiring transition metal catalysts.

Carbonylation of 2-Bromo-6-(trifluoromethyl)pyridine

Carbonylation under palladium catalysis in methanol with triethylamine and carbon monoxide atmosphere produces methyl 6-trifluoromethyl-pyridine-2-carboxylate, a key intermediate:

| Step | Procedure | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Pd-catalyzed carbonylation | Pd acetate, 1,1'-bis(diphenylphosphino)ferrocene, triethylamine, methanol, 60°C, 2 atm CO, 18 h | 67% | Forms methyl ester of pyridine carboxylic acid |

| 2 | Hydrolysis of ester | Standard saponification | - | Converts ester to carboxylic acid |

This method leverages well-established carbonylation chemistry to introduce carboxyl functionality adjacent to the aromatic ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Organolithium + Formylation + Reduction | 2-Bromo-6-(trifluoromethyl)pyridine | n-BuLi, DMF, NaBH4 | -78°C to RT | Moderate | Direct, well-defined intermediates |

| Suzuki Coupling + Hydrolysis | Aryl bromide | Pd catalyst, base, alpha-bromo ethyl acetate, LiOH | Mild, varied | Good | Versatile, functional group tolerant |

| Alkylation with Hydroxyacetate Ester | 2-Bromo-6-(trifluoromethyl)pyridine | Potassium tert-butoxide, tert-butyl 2-hydroxyacetate | Ambient temperature | Excellent (100%) | High yield, simple conditions |

| Pd-Catalyzed Carbonylation | 2-Bromo-6-(trifluoromethyl)pyridine | Pd acetate, dppf, triethylamine, CO | 60°C, 2 atm CO | 67% | Efficient carboxylation |

Research Findings and Notes

- The organolithium approach requires careful temperature control and anhydrous conditions to prevent side reactions.

- Suzuki coupling methods enable the synthesis of diverse analogues by varying boronic esters, useful in SAR studies.

- Alkylation with hydroxyacetate esters provides a straightforward and high-yielding route, avoiding the use of expensive catalysts.

- Carbonylation is a robust method but requires handling of toxic CO gas and specialized equipment.

- Purification typically involves extraction, recrystallization, or column chromatography depending on the intermediate and product.

Chemical Reactions Analysis

2-Bromo-6-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of different functional groups into the molecular framework.

Synthetic Routes

- Common synthetic methods include bromination of 6-(trifluoromethyl)phenylacetic acid under controlled conditions. This process is often optimized to achieve high yields and purity through careful selection of solvents and catalysts .

Biological Research

Enzyme Interaction Studies

- 2-Bromo-6-(trifluoromethyl)phenylacetic acid is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structural characteristics enhance its binding affinity to various enzymes, making it a valuable tool for investigating biochemical mechanisms .

Therapeutic Potential

- The compound has been explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research. Studies have indicated that modifications of similar compounds can lead to enhanced apoptosis in cancer cells, suggesting a possible role for derivatives of this compound in cancer therapy .

Pharmaceutical Development

Intermediate in Drug Synthesis

- In medicinal chemistry, this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Its unique properties make it suitable for developing drugs with enhanced efficacy and reduced side effects .

Case Studies in Drug Efficacy

- Research has demonstrated that compounds with trifluoromethyl groups exhibit improved biological activity. For example, studies on related compounds have shown significant effects on cell viability and apoptosis signaling pathways in cancer cell lines .

Industrial Applications

Production of Specialty Chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS: 914635-43-1)

- Substituents : Chlorine (4-), fluorine (2-), methyl (3-), and trifluoromethyl (6-).

- Key Differences : Replaces bromine with chlorine and fluorine, introducing steric bulk (methyl) and additional electron-withdrawing effects (Cl, F).

- Multiple halogens enhance electron-withdrawing effects, likely increasing the acidity of the acetic acid group compared to the bromo analog .

2,3,6-Trifluorophenylacetic Acid (BP 6092)

- Substituents : Three fluorine atoms at the 2-, 3-, and 6-positions.

- Key Differences : Lacks bromine and trifluoromethyl groups but retains the acetic acid moiety.

- Impact : Fluorine’s small size and strong electron-withdrawing nature may improve metabolic stability in drug design compared to bulkier halogens like bromine .

Ring System Variations

Pyridine Derivatives (e.g., 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol)

- Structure: Pyridine ring with bromine and trifluoromethyl groups; functionalized with a butynol group.

- Key Differences : Nitrogen in the pyridine ring alters electronic properties, increasing resonance stabilization and directing electrophilic substitutions to specific positions.

- Synthetic Relevance : Synthesized in 68% yield via coupling reactions, suggesting feasible routes for bromo-trifluoromethyl heterocycles .

Pyrimidine Derivatives (e.g., 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine)

Functional Group Comparisons

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

- Hazards : Classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335).

- Handling : Requires PPE (gloves, goggles) and ventilation to avoid inhalation .

Pyridine and Pyrimidine Derivatives

- Hazards: Limited data in evidence, but nitrogen-containing heterocycles often require caution due to possible mutagenicity or reactivity with biological nucleophiles.

Data Tables

Table 1: Structural and Hazard Comparison

Research Findings and Implications

- Synthetic Accessibility : Pyridine derivatives with bromo-trifluoromethyl groups are synthesized in moderate yields (~68%), suggesting viable pathways for the target compound .

- Electron-Withdrawing Effects : The trifluoromethyl group enhances acidity and stabilizes negative charges, critical for catalysis or drug-receptor interactions.

- Safety Considerations : Halogenated phenylacetic acids demand stringent handling protocols due to irritancy risks, as seen in 4-chloro-2-fluoro analogs .

Biological Activity

2-Bromo-6-(trifluoromethyl)phenylacetic acid (C₉H₆BrF₃O₂) is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone. This compound has garnered attention in medicinal chemistry and agrochemicals due to its diverse biological activities and potential applications in drug development.

- Molecular Weight : 283.04 g/mol

- Chemical Structure :

This compound's distinct structure contributes to its reactivity and biological properties, making it a valuable subject of study.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : It has been implicated in the inhibition of specific enzymes, which can be crucial for understanding its pharmacological profile. For example, studies have shown that the trifluoromethyl group can enhance the binding affinity to certain targets, improving the efficacy of enzyme inhibitors .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways and cytokine release .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable intermediates that can influence various biochemical pathways. This interaction is crucial for its role as a research tool in biochemical studies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)phenylacetic acid | C₉H₆BrF₃O₂ | Different position of bromine |

| 6-Bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid | C₉H₆BrF₃N | Contains a cyano group instead of carboxylic acid |

| 2-(2-Bromo-3-(trifluoromethyl)phenyl)acetic acid | C₉H₆BrF₃O₂ | Variation in the position of trifluoromethyl group |

The presence of both bromine and trifluoromethyl groups in this compound contributes significantly to its distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antibacterial properties of this compound against Gram-positive bacteria, demonstrating a significant reduction in bacterial growth at low concentrations .

- Enzyme Interaction Study : Research indicated that the compound acts as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

- Inflammation Modulation Research : Another study focused on the anti-inflammatory effects of this compound, showing promising results in reducing inflammatory markers in vitro.

Q & A

Q. How can researchers optimize the synthesis of 2-bromo-6-(trifluoromethyl)phenylacetic acid to improve yield and purity?

Methodological Answer: Synthesis typically involves bromination of trifluoromethyl-substituted phenylacetic acid precursors. Key steps include:

- Bromination conditions : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%), as evidenced by analogous bromophenylacetic acid derivatives .

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Adjust stoichiometry (1.2:1 molar ratio of brominating agent to substrate) to account for steric hindrance from the trifluoromethyl group .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). NMR resolves bromine-induced deshielding effects on adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) identifies molecular ion peaks (e.g., [M-H]) and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of bromine and trifluoromethyl groups on molecular packing, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The trifluoromethyl group reduces electron density at the phenyl ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh) with elevated temperatures (80–100°C) and arylboronic acids bearing electron-donating groups .

- Bromine as a directing group : Bromine facilitates ortho-directed lithiation for functionalization. Quench with CO to generate carboxylated derivatives .

- Contradiction resolution : Conflicting reports on coupling efficiency may arise from solvent polarity. Use DFT calculations (e.g., Gaussian 09) to model transition states and identify optimal solvents (e.g., THF > DMSO) .

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

Methodological Answer:

- Case study : Discrepancies in NMR chemical shifts for trifluoromethyl groups may arise from solvent-induced anisotropy. Compare spectra in CDCl vs. DMSO-d .

- Crystallographic validation : Use single-crystal X-ray structures to confirm substituent positions and rule out rotameric interference .

- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect conformational flexibility in solution, which may obscure splitting patterns .

Q. What computational strategies predict the biological activity of this compound analogs?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with microbial enzymes (e.g., leucyl-tRNA synthetase). The trifluoromethyl group enhances binding via hydrophobic interactions .

- QSAR modeling : Train models with descriptors like LogP (lipophilicity) and Hammett constants (σ) to predict antifungal activity .

- Contradiction analysis : Discrepancies between in silico and in vitro results may stem from solvation effects. Refine calculations with explicit water molecules in MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.